2-AMINO-6-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-6-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including an amino group, a naphthyl group, and a pyranoquinoline core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-AMINO-6-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-amino-3-cyano-4H-pyran with 1-naphthaldehyde under basic conditions, followed by cyclization and oxidation steps to form the desired pyranoquinoline structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-AMINO-6-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyranoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit protein kinases involved in cell proliferation and survival, thereby exerting its anticancer effects . Additionally, the compound’s ability to interact with microbial enzymes contributes to its antimicrobial activity .
Comparison with Similar Compounds
2-AMINO-6-METHYL-4-(NAPHTHALEN-1-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can be compared with other similar compounds, such as:
Quinolines: These compounds share the quinoline core structure and exhibit similar chemical reactivity and biological activities.
Pyranoquinolines: Compounds with a pyranoquinoline core, like the one , often display unique properties due to the fusion of the pyran and quinoline rings.
Naphthyl derivatives: Compounds containing a naphthyl group, which contribute to their aromaticity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-6-methyl-4-naphthalen-1-yl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-27-19-12-5-4-10-17(19)22-21(24(27)28)20(18(13-25)23(26)29-22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,20H,26H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFWYKURCZKVJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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